molecular formula C7H8N4O3 B12054423 1,7-dimethyl-3,9-dihydropurine-2,6,8-trione

1,7-dimethyl-3,9-dihydropurine-2,6,8-trione

Cat. No.: B12054423
M. Wt: 203.11 g/mol
InChI Key: NOFNCLGCUJJPKU-HNTYGULPSA-N
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Description

It is a metabolite of caffeine and is often found in human urine samples . This compound is characterized by its oxopurine structure, which includes fused heterocycles of six-membered and five-membered rings.

Preparation Methods

1,7-Dimethyl-3,9-dihydropurine-2,6,8-trione can be synthesized through various methods. One common synthetic route involves the reaction of 1-methyluric acid with methyl acrylate under nucleophilic carbonyl conditions . This reaction typically requires heating and the use of a solvent like DMSO. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

1,7-Dimethyl-3,9-dihydropurine-2,6,8-trione undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the oxopurine structure, leading to different products.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 1,7-dimethyl-3,9-dihydropurine-2,6,8-trione involves its interaction with various molecular targets and pathways. As a derivative of xanthine, it can act on adenosine receptors, which play a role in numerous physiological processes . The compound’s effects are mediated through its ability to inhibit phosphodiesterase, leading to increased levels of cyclic AMP and subsequent physiological responses.

Comparison with Similar Compounds

1,7-Dimethyl-3,9-dihydropurine-2,6,8-trione is similar to other xanthine derivatives, such as:

    Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects on the central nervous system.

    Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with milder stimulant effects compared to caffeine.

    Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma.

What sets this compound apart is its specific methylation pattern, which influences its metabolic and pharmacological properties.

Properties

Molecular Formula

C7H8N4O3

Molecular Weight

203.11 g/mol

IUPAC Name

1,7-dimethyl-3,9-dihydropurine-2,6,8-trione

InChI

InChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)9-7(14)11(2)5(3)12/h1-2H3,(H,8,13)(H,9,14)/i3+1,4+1,5+1,7+1,8+1,9+1,11+1

InChI Key

NOFNCLGCUJJPKU-HNTYGULPSA-N

Isomeric SMILES

CN1C(=O)[15NH][13C]2=[13C]1[13C](=O)[15N]([13C](=O)[15NH]2)C

Canonical SMILES

CN1C2=C(NC1=O)NC(=O)N(C2=O)C

Origin of Product

United States

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